molecular formula C7H2BrClF2O B2638269 3-Bromo-2,4-difluorobenzoyl chloride CAS No. 1507667-28-8

3-Bromo-2,4-difluorobenzoyl chloride

Cat. No.: B2638269
CAS No.: 1507667-28-8
M. Wt: 255.44
InChI Key: DRUQXBIIAQRSBR-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

3-Bromo-2,4-difluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Bromo-2,4-difluorobenzoic acid+SOCl23-Bromo-2,4-difluorobenzoyl chloride+SO2+HCl\text{3-Bromo-2,4-difluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-2,4-difluorobenzoic acid+SOCl2​→3-Bromo-2,4-difluorobenzoyl chloride+SO2​+HCl

This method is widely used in laboratory settings due to its simplicity and efficiency . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3-Bromo-2,4-difluorobenzoyl chloride+R-NH23-Bromo-2,4-difluorobenzamide+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{3-Bromo-2,4-difluorobenzamide} + \text{HCl} 3-Bromo-2,4-difluorobenzoyl chloride+R-NH2​→3-Bromo-2,4-difluorobenzamide+HCl

  • Hydrolysis: : In the presence of water, this compound can hydrolyze to form 3-bromo-2,4-difluorobenzoic acid and hydrochloric acid:

    3-Bromo-2,4-difluorobenzoyl chloride+H2O3-Bromo-2,4-difluorobenzoic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-Bromo-2,4-difluorobenzoic acid} + \text{HCl} 3-Bromo-2,4-difluorobenzoyl chloride+H2​O→3-Bromo-2,4-difluorobenzoic acid+HCl

  • Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is due to the electron-withdrawing effects of the bromine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Properties

IUPAC Name

3-bromo-2,4-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUQXBIIAQRSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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